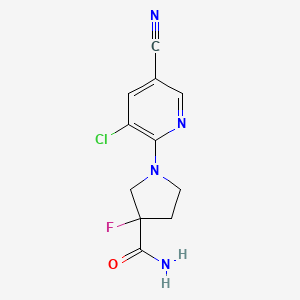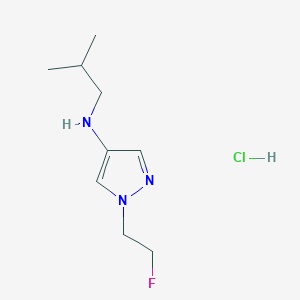![molecular formula C17H15Cl2N3O5 B15112765 methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B15112765.png)
methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrazine core, which is a fused bicyclic system, and is substituted with a methyl ester, a dichlorophenyl carbamoyl group, and two oxo groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone.
Introduction of the Dichlorophenyl Carbamoyl Group: This step involves the reaction of the pyrido[1,2-a]pyrazine intermediate with 2,4-dichlorophenyl isocyanate under controlled conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
Methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl carbamoyl group may facilitate binding to specific sites, while the pyrido[1,2-a]pyrazine core can interact with other molecular structures. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-[(2,4-difluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
- Methyl 6-[(2,4-dimethylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
Uniqueness
The presence of the dichlorophenyl group in methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate imparts unique chemical properties, such as increased hydrophobicity and potential for specific molecular interactions. This makes it distinct from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C17H15Cl2N3O5 |
|---|---|
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate |
InChI |
InChI=1S/C17H15Cl2N3O5/c1-27-17(26)13-12(23)7-11(22-5-4-20-16(25)14(13)22)15(24)21-10-3-2-8(18)6-9(10)19/h2-3,6,11H,4-5,7H2,1H3,(H,20,25)(H,21,24) |
Clave InChI |
ZBRQFRZXAZZWBA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=O)NCCN2C(CC1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112682.png)
![2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride](/img/structure/B15112684.png)

![1-Cyclopropyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B15112696.png)




![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B15112720.png)
![2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B15112721.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B15112728.png)
![1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B15112730.png)
![11-[(1-Methyl-2-oxopyridin-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15112758.png)

